keto-3-deoxy-D-manno-octulosonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

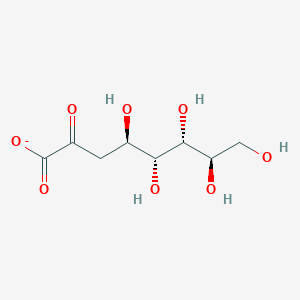

Keto-3-deoxy-D-manno-octulosonate is a ketoaldonate. It is a conjugate base of a keto-3-deoxy-D-manno-octulosonic acid.

Aplicaciones Científicas De Investigación

Role in Antibiotic Development

KDO is integral to the biosynthesis of LPS, which is essential for the structural integrity of bacterial membranes. The pathway involving keto-3-deoxy-D-manno-octulosonate cytidylyltransferase (KdsB) has emerged as a target for novel antibiotic development.

- Inhibitors of KdsB : Research has identified compounds such as Rose Bengal that inhibit KdsB activity. These inhibitors show promise in combating multi-drug resistant bacteria by targeting the KDO biosynthesis pathway, which is critical for the viability of many Gram-negative pathogens like Pseudomonas aeruginosa and Burkholderia pseudomallei . The competitive inhibition kinetics of Rose Bengal against KDO suggest potential for developing new antibiotics .

Enzymatic Synthesis

The enzymatic synthesis of KDO has been investigated to facilitate its production for research and therapeutic applications.

- Efficient Synthesis : Studies have demonstrated efficient enzymatic systems for synthesizing KDO from readily available starting materials. This process involves key enzymes such as KdsA and KdsB, which catalyze critical steps in the biosynthetic pathway . The ability to produce KDO enzymatically enhances its availability for further research into its biological roles and potential therapeutic applications.

Structural Studies and Metabolic Pathways

Understanding the structure and function of enzymes involved in KDO metabolism is vital for elucidating its biological significance.

- Enzyme Characterization : Structural studies of enzymes like 2-keto-3-deoxy-D-manno-octulosonate-8-phosphate synthase (KDO8Ps) reveal their roles in LPS biosynthesis. These studies provide insights into enzyme mechanisms and potential targets for drug design . For instance, the crystal structure of KDO8Ps has been characterized, showing a typical α/β TIM-barrel structure that is essential for its catalytic activity .

Case Studies

Several case studies highlight the applications of this compound in research:

Análisis De Reacciones Químicas

Enzymatic Reactions

Keto-3-deoxy-D-manno-octulosonate participates in several key enzymatic reactions, primarily involving its conversion to other biochemical forms necessary for bacterial metabolism and structure.

2.1.1 Cytidylyltransferase Reaction

One of the primary reactions involving this compound is catalyzed by the enzyme 3-deoxy-D-manno-octulosonate cytidylyltransferase (EC 2.7.7.38). The reaction can be summarized as follows:

CTP+KDO⇌CMP KDO+Pyrophosphate

This reaction activates KDO for incorporation into lipopolysaccharides, which are crucial components of the Gram-negative bacterial cell envelope .

2.1.2 KDO8P Synthase Reaction

Another important reaction is catalyzed by KDO8P synthase (EC 2.5.1.55), which synthesizes KDO8P from phosphoenolpyruvate (PEP) and D-arabinose 5-phosphate (A5P):

PEP+A5P⇌KDO8P+Inorganic Phosphate

This reaction is vital for producing KDO8P, the phosphorylated precursor of this compound, which plays a role in lipopolysaccharide biosynthesis .

Aldolase Reaction

The enzyme 3-deoxy-D-manno-octulosonate aldolase (EC 4.1.2.23) catalyzes the cleavage of this compound into pyruvate and D-arabinose:

KDO⇌Pyruvate+D Arabinose

This reaction highlights the versatility of this compound as both a reactant and a product in various metabolic pathways .

Structural Insights

Recent structural studies have provided insights into the catalytic mechanisms of enzymes that interact with this compound. For instance, KDO8P synthase has been shown to utilize a syn addition mechanism involving water during substrate binding, leading to the formation of stable intermediates .

Inhibition Studies

Inhibitory studies have identified potential compounds that can disrupt the biosynthesis of this compound, providing avenues for antibiotic development against Gram-negative bacteria . For example, Rose Bengal has been shown to inhibit KdsB, a critical enzyme in KDO biosynthesis, with promising IC50 values.

Yields from Synthetic Pathways

| Methodology | Yield (%) |

|---|---|

| One-Pot Multienzyme System | 72 |

Propiedades

Fórmula molecular |

C8H13O8- |

|---|---|

Peso molecular |

237.18 g/mol |

Nombre IUPAC |

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoate |

InChI |

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/p-1/t3-,5-,6-,7-/m1/s1 |

Clave InChI |

KYQCXUMVJGMDNG-SHUUEZRQSA-M |

SMILES |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)[O-] |

SMILES canónico |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.